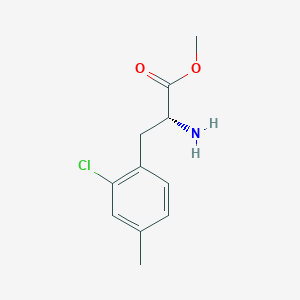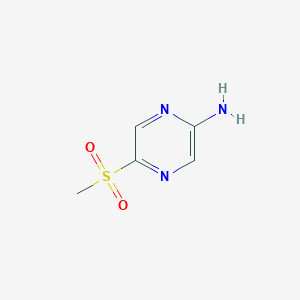![molecular formula C6H11N B13525045 rel-(1R,3s,5S)-bicyclo[3.1.0]hexan-3-amine](/img/structure/B13525045.png)
rel-(1R,3s,5S)-bicyclo[3.1.0]hexan-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rel-(1R,3s,5S)-bicyclo[3.1.0]hexan-3-amine: is a bicyclic amine compound characterized by its unique three-dimensional structure This compound is part of the bicyclo[31
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rel-(1R,3s,5S)-bicyclo[3.1.0]hexan-3-amine typically involves the following steps:
Cyclization Reaction: Starting from a suitable precursor, a cyclization reaction is performed to form the bicyclic structure. This often involves the use of strong bases or acids to facilitate the ring closure.
Amine Introduction: The introduction of the amine group can be achieved through various methods, such as reductive amination or nucleophilic substitution. Common reagents include ammonia or primary amines, along with reducing agents like sodium borohydride.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and safety. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a metal catalyst (e.g., palladium on carbon) to reduce any double bonds or functional groups.
Substitution: Nucleophilic substitution reactions are common, where the amine group can be replaced or modified using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, hydrogen gas with palladium on carbon.
Nucleophiles: Ammonia, primary amines, alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Saturated hydrocarbons.
Substitution: Alkylated or acylated amines.
Scientific Research Applications
rel-(1R,3s,5S)-bicyclo[3.1.0]hexan-3-amine: has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the development of complex molecules and pharmaceuticals.
Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials.
Mechanism of Action
The mechanism of action of rel-(1R,3s,5S)-bicyclo[3.1.0]hexan-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to fit into binding sites with high specificity, potentially modulating the activity of these targets. Pathways involved may include signal transduction, metabolic regulation, and gene expression.
Comparison with Similar Compounds
Similar Compounds
- rel-(1R,5S,6r)-3-oxabicyclo[3.1.0]hexan-6-amine
- rel-(1R,5S,6r)-3,3-difluorobicyclo[3.1.0]hexan-6-amine
- rel-(1R,5S,6s)-3-methyl-3-azabicyclo[3.1.0]hexan-6-amine
Uniqueness
Compared to its analogs, rel-(1R,3s,5S)-bicyclo[3.1.0]hexan-3-amine is unique due to its specific stereochemistry and the presence of the amine group at the 3-position. This configuration imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C6H11N |
|---|---|
Molecular Weight |
97.16 g/mol |
IUPAC Name |
(1S,5R)-bicyclo[3.1.0]hexan-3-amine |
InChI |
InChI=1S/C6H11N/c7-6-2-4-1-5(4)3-6/h4-6H,1-3,7H2/t4-,5+,6? |
InChI Key |
HAEHSFVDBQNHOX-XEAPYIEGSA-N |
Isomeric SMILES |
C1[C@H]2[C@@H]1CC(C2)N |
Canonical SMILES |
C1C2C1CC(C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







amine](/img/structure/B13525012.png)
![(3R)-3-[(4-chlorophenoxy)methyl]morpholinehydrochloride](/img/structure/B13525013.png)

![2-[2-(Methylsulfanyl)phenyl]ethan-1-amine](/img/structure/B13525039.png)





